2-methoxy-N-4-morpholinylbenzamide
Description
Properties
IUPAC Name |
2-methoxy-N-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-5-3-2-4-10(11)12(15)13-14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDJYOCUNUEAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on standard atomic weights.
Key Observations :
- Chlorine Substituents : The introduction of Cl (e.g., at C-5 in ) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Morpholine Positioning : Direct N-linked morpholinyl (target compound) versus phenyl-linked (e.g., ) alters electronic effects and hydrogen-bonding capacity.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound’s amide C=O stretch is expected near 1660–1680 cm⁻¹, consistent with benzamides in . Morpholine’s C-O-C vibrations appear at ~1100 cm⁻¹.
- NMR :
- Fluorescence : N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence at pH 5 (λem 380 nm) , suggesting that the target compound’s fluorescence could be modulated by substituent choice.
Q & A
Q. What are the optimal synthetic conditions for 2-methoxy-N-4-morpholinylbenzamide using carbodiimide-based coupling reagents?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-methoxybenzoic acid and 4-morpholinylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Key parameters include:
- Reaction temperature: Maintain below 0°C during coupling to minimize side reactions (e.g., racemization) .
- Solvent: Use anhydrous dichloromethane or dimethylformamide (DMF) to enhance reagent solubility.
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) yields >85% purity. Confirm purity via TLC and NMR .
Q. Which spectroscopic techniques are most effective for characterizing 2-methoxy-N-4-morpholinylbenzamide?
- Methodological Answer :
- IR Spectroscopy : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- ¹H/¹³C-NMR : Confirm methoxy (-OCH₃) at δ ~3.8 ppm (singlet) and morpholine protons (δ ~3.6–3.7 ppm, multiplet). The amide NH signal may appear as a broad peak at δ ~8–9 ppm .
- Elemental Analysis : Validate molecular formula (C₁₄H₁₈N₂O₃) with <0.5% deviation .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Incomplete coupling (free acid/amine residues) or HOBt adducts.
- Mitigation : Use a 10–20% molar excess of coupling reagents (DCC/HOBt). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Quench unreacted DCC with acetic acid before purification .
Advanced Research Questions
Q. How does the morpholine moiety influence solubility and bioactivity?
- Methodological Answer :
- Solubility : The morpholine ring enhances aqueous solubility via hydrogen bonding (logP reduction by ~1.2 units compared to non-polar analogs) .
- Bioactivity : Morpholine facilitates interactions with enzymes (e.g., kinases) through sulfonamide or hydrogen-bond acceptor sites. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like PI3K or mTOR .
Q. What strategies resolve contradictions in fluorescence data under varying experimental conditions?
- Methodological Answer :
- Standardization : Maintain pH 5.0 (acetate buffer) and 25°C to stabilize fluorescence intensity (λex 340 nm, λem 380 nm) .
- Solvent Effects : Use methanol or DMSO (1–5% v/v) to prevent aggregation. Avoid high chloride concentrations, which may quench fluorescence .
- Data Normalization : Express intensity relative to a reference standard (e.g., quinine sulfate) to account for instrumental variability .
Q. How can binding constants be determined, and what challenges arise in interpretation?
- Methodological Answer :
- Spectrofluorometric Titration : Titrate the compound with a target protein (e.g., BSA) and calculate binding constants via Stern-Volmer plots. Example:
F₀/F = 1 + K_SV[Q]
Where F₀/F is the fluorescence ratio, K_SV is the Stern-Volmer constant, and [Q] is quencher concentration .
- Challenges : Non-linear Stern-Volmer plots may indicate static/dynamic quenching coexistence. Use time-resolved fluorescence to distinguish mechanisms .
Q. How to design comparative studies with structurally similar benzamide derivatives?
- Methodological Answer :
- Structural Variations : Replace morpholine with piperidine or thiomorpholine to assess ring flexibility. Modify methoxy to ethoxy or hydroxyl groups .
- Assays : Test enzyme inhibition (e.g., IC₅₀ against COX-2) or cellular assays (e.g., antiproliferative activity in MCF-7 cells). Correlate activity with logP and polar surface area .
Q. What methodologies assess the compound’s stability under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store at 4°C, 25°C, and 40°C (75% humidity) for 4 weeks. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
- Key Metrics : Monitor parent compound depletion and impurity peaks. Stability is optimal at 4°C in amber vials (degradation <5% over 30 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
